molecular formula C18H13Cl2NO2 B1420671 6-Chloro-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride CAS No. 1160263-36-4

6-Chloro-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride

Cat. No.: B1420671
CAS No.: 1160263-36-4
M. Wt: 346.2 g/mol
InChI Key: HFGNLWWDEVDTLE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride typically involves the reaction of 6-chloro-2-(2-ethoxyphenyl)quinoline with thionyl chloride. The reaction is carried out under reflux conditions, where the quinoline derivative is dissolved in an appropriate solvent, such as dichloromethane or chloroform, and thionyl chloride is added dropwise. The mixture is then heated to reflux for several hours until the reaction is complete. The product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: The major products are the corresponding amides, esters, or thioesters.

    Hydrolysis: The major product is the carboxylic acid derivative.

    Coupling Reactions: The major products are biaryl derivatives.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride involves its reactivity as an electrophile due to the presence of the carbonyl chloride group. This group can react with nucleophiles, leading to the formation of various derivatives. The compound’s unique structure allows it to interact with specific molecular targets and pathways, making it valuable in research applications.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride
  • 6-Chloro-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid
  • 6-Chloro-2-(2-ethoxyphenyl)quinoline-4-amine

Uniqueness

6-Chloro-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride is unique due to its specific substitution pattern on the quinoline ring and the presence of the carbonyl chloride group. This combination imparts distinct reactivity and makes it suitable for a wide range of chemical transformations and research applications.

Properties

IUPAC Name

6-chloro-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NO2/c1-2-23-17-6-4-3-5-12(17)16-10-14(18(20)22)13-9-11(19)7-8-15(13)21-16/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFGNLWWDEVDTLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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